Methyl 2-(4-chlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
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Description
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its IUPAC name. It contains a thieno[2,3-c]pyridine core, which is a bicyclic system with a five-membered thiophene ring fused with a six-membered pyridine ring . The molecule also contains a carboxylate ester group (CO2Me), an amide group (CONH), and a chlorobenzene group (C6H4Cl), all attached to different positions on the thieno[2,3-c]pyridine core .
Scientific Research Applications
Synthetic Methodologies and Derivatives
Expedient Phosphine-Catalyzed Annulation : The study by Zhu, Lan, and Kwon (2003) describes a phosphine-catalyzed [4 + 2] annulation synthesis method for producing highly functionalized tetrahydropyridines. This method showcases the utility of ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon in creating adducts with complete regioselectivity and excellent yields, hinting at the potential for synthesizing structurally similar compounds (Zhu, Lan, & Kwon, 2003).
Heterocyclic Compound Synthesis : Bakhite, Al‐Sehemi, and Yamada (2005) elaborated on synthesizing novel pyrido and thieno derivatives, showcasing methods that could potentially be applicable for synthesizing related structures. These methods demonstrate the versatility in creating complex heterocyclic systems, which could be relevant for the synthesis of the compound (Bakhite, Al‐Sehemi, & Yamada, 2005).
Antimicrobial Evaluation of Novel Compounds : A study by Shastri and Post (2019) on the synthesis and antimicrobial evaluation of novel dihydropyrimidine-5-carboxylic acids indicates the potential applications of similar compounds in developing antimicrobial agents. This research highlights the importance of novel heterocyclic compounds in medicinal chemistry (Shastri & Post, 2019).
Properties
IUPAC Name |
methyl 2-[(4-chlorobenzoyl)amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S.ClH/c1-3-21-9-8-13-14(10-21)25-17(15(13)18(23)24-2)20-16(22)11-4-6-12(19)7-5-11;/h4-7H,3,8-10H2,1-2H3,(H,20,22);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYBQXCODKLKJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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